REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].C([O-])C.[Na+].[CH3:15][O:16][C:17]1[CH:26]=[CH:25][C:20]([C:21](=O)[CH2:22]Br)=[CH:19][CH:18]=1>C(O)C>[NH2:9][C:7]1[NH:8][C:21]([C:20]2[CH:25]=[CH:26][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[CH:22][C:6]=1[C:5]([O:4][CH2:2][CH3:3])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(N)=N)=O
|
Name
|
|
Quantity
|
716 mg
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
1.145 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(CBr)=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(=CC1C(=O)OCC)C1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |